2,5-Bis(4-bromophenyl)furan
Overview
Description
2,5-Bis(4-bromophenyl)furan is a biochemical used in proteomics research . It is used in the preparation of Furamidine, an antimicrobial and antiparasitic agent .
Synthesis Analysis
The synthesis of 2,5-bis-(4-cyanophenyl)-furan has been reported by three different approaches . Another study reported the synthesis of 2,5-bis-(4-guanylphenyl)furans and related analogues .Molecular Structure Analysis
The structural properties of 2,5-bis(3-bromophenyl)furan polymorphs have been investigated, focusing on the halogen interactions and their influence on crystal mechanical properties .Chemical Reactions Analysis
2,5-bis(hydroxymethyl)furan was obtained by hydrogenation of 5-hydroxymethylfurfural at room temperature and atmospheric pressure in the presence of a Pt/CeO2-ZrO2 catalytic system .Physical And Chemical Properties Analysis
The molecular formula of 2,5-Bis(4-bromophenyl)furan is C16H10Br2O, and it has a molecular weight of 378.06 . More detailed physical and chemical properties can be found in databases like PubChem and ChemicalBook .Scientific Research Applications
Polymorphism and Material Science
2,5-Bis(4-bromophenyl)furan: exhibits intriguing polymorphic behavior, which is significant in material science. Polymorphism, the ability of a substance to exist in multiple crystalline forms, has profound implications in materials engineering . The study of its polymorphs, focusing on halogen interactions, can influence the development of new materials with tailored mechanical properties .
Antibacterial Agents in Medicinal Chemistry
In medicinal chemistry, furan derivatives like 2,5-Bis(4-bromophenyl)furan are essential in the synthesis of new drugs. They have been particularly noted for their antibacterial activity, which is crucial in the fight against drug-resistant bacterial strains . This compound’s structural versatility allows for the creation of innovative antibacterial agents.
Supramolecular Chemistry
The halogen interactions of 2,5-Bis(4-bromophenyl)furan polymorphs play a vital role in supramolecular chemistry. These interactions can affect crystal packing and stability, enabling the rational synthesis of supramolecular assemblies with specific properties .
Crystallography
2,5-Bis(4-bromophenyl)furan: is used in crystallography to study crystal properties and molecular arrangement. X-ray diffraction and crystallographic analysis of its polymorphs provide insights into intermolecular forces and crystal packing arrangements .
Computational Modelling
The compound’s polymorphs are also studied using computational modelling to understand the energy forces within crystal structures. This aids in predicting and designing materials with desired properties .
Pharmaceuticals
In the pharmaceutical industry, 2,5-Bis(4-bromophenyl)furan derivatives are explored for their therapeutic potential. They are involved in the synthesis of compounds with various pharmacological activities, including antibacterial and antifungal properties .
Organic Chemistry
This compound is significant in organic chemistry for its role in various synthetic techniques. It serves as a building block for creating diverse organic compounds with potential applications in drug formulation and materials engineering .
Medicinal Chemistry Applications
The furan nucleus, integral to 2,5-Bis(4-bromophenyl)furan , is a key component in the design of new medicinal compounds. Its inclusion in drug development is driven by the therapeutic efficacy of furan-related medicines .
Safety And Hazards
Future Directions
The future directions of 2,5-Bis(4-bromophenyl)furan research could involve further exploration of its polymorphic behavior and the influence of halogen interactions on its crystal mechanical properties . Additionally, its potential antiprotozoal activity could be a promising area for future research .
properties
IUPAC Name |
2,5-bis(4-bromophenyl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2O/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLBMQWXWRKFEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348235 | |
Record name | 2,5-Bis(4-bromophenyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(4-bromophenyl)furan | |
CAS RN |
36710-35-7 | |
Record name | 2,5-Bis(4-bromophenyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthetic significance of 2,5-bis(4-bromophenyl)furan?
A1: 2,5-Bis(4-bromophenyl)furan serves as a crucial intermediate in the synthesis of more complex molecules. [, ] Specifically, the bromine atoms provide reactive sites for further functionalization through reactions like the Ullmann reaction. This allows researchers to create diverse structures by substituting the bromine atoms with various groups. For example, in the research, it was used to synthesize 9,9`-(furan-2,5-diylbis(4,1-phenylene))bis-9 H -carbazole, a molecule with potential applications in organic electronics. []
Q2: How is 2,5-bis(4-bromophenyl)furan synthesized?
A2: The synthesis of 2,5-bis(4-bromophenyl)furan involves a two-step process: [, ]
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